MFCD06005583

Description

MFCD06005583 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for cataloging and referencing. For instance, compounds with similar MDL identifiers (e.g., MFCD13195646, MFCD03424622) often belong to organoboron or aromatic carboxylic acid derivatives, which are critical in catalysis, medicinal chemistry, and materials science .

Properties

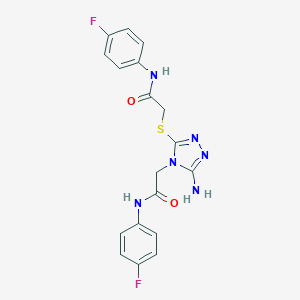

Molecular Formula |

C18H16F2N6O2S |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C18H16F2N6O2S/c19-11-1-5-13(6-2-11)22-15(27)9-26-17(21)24-25-18(26)29-10-16(28)23-14-7-3-12(20)4-8-14/h1-8H,9-10H2,(H2,21,24)(H,22,27)(H,23,28) |

InChI Key |

SECRMXGVDNUSIE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)N)F |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06005583 typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the amino and sulfanyl groups. The final steps involve the attachment of the fluorophenyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

MFCD06005583 can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

MFCD06005583 has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a biochemical probe or a therapeutic agent.

Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of MFCD06005583 involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD06005583 with two structurally and functionally analogous compounds: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) and 4-Bromo-2-nitrobenzoic acid (CAS 1761-61-1, MDL MFCD00003330). These compounds were selected based on shared functional groups (boronic acid and aromatic carboxylic acid) and relevance to industrial and pharmacological applications .

Table 1: Physicochemical Properties

Key Differences and Implications:

Structural Variations :

- (3-Bromo-5-chlorophenyl)boronic acid contains a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals .

- 4-Bromo-2-nitrobenzoic acid features a nitro group, which enhances electrophilic reactivity but reduces BBB permeability compared to boronic acid derivatives .

Functional Applications :

- Boronic acid derivatives like (3-Bromo-5-chlorophenyl)boronic acid are pivotal in transition-metal catalysis (e.g., palladium-mediated reactions) due to their stability and versatility .

- Nitrobenzoic acids are often intermediates in dye synthesis and explosives but face limitations in CNS-targeted drug design due to poor BBB penetration .

Thermodynamic Stability :

- The boronic acid compound exhibits higher log Po/w (2.15 vs. 1.64), indicating greater lipophilicity, which correlates with enhanced membrane permeability in drug delivery .

Research Findings and Industrial Relevance

- Catalytic Efficiency : Hybrid phosphine-alkene ligands (similar to this compound derivatives) demonstrate exceptional activity in asymmetric hydrogenation, achieving >90% enantiomeric excess in pharmaceutical intermediates .

- Pharmacological Limitations : While this compound analogs show high GI absorption, their moderate solubility (~0.24 mg/ml) may necessitate formulation adjustments for oral bioavailability .

- Synthetic Accessibility : Derivatives like (3-Bromo-5-chlorophenyl)boronic acid are synthesized via palladium-catalyzed cross-coupling, a method validated for scalability and reproducibility in industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.